3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride is a chemical compound characterized by its unique structure and properties. Its molecular formula is , indicating that it is a fluorinated piperidine derivative with two hydrochloride groups. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride falls under the category of piperidine derivatives. It is classified as a fluorinated amine, which gives it distinct chemical characteristics that are valuable in various applications.
The synthesis of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride typically involves several steps:
The reactions are typically performed under controlled temperature and pressure conditions to optimize yield. Purification methods such as recrystallization or chromatography may be employed to isolate the desired dihydrochloride salt.
The molecular structure of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride features a piperidine ring substituted with a piperazine moiety and a trifluoroethyl group. The presence of fluorine atoms significantly influences the compound's electronic properties.
The structural formula can be represented as follows:
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride involves its interaction with biological targets such as receptors or enzymes. The trifluoroethyl group enhances binding affinity to certain molecular targets, influencing various biochemical pathways.
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride has several potential applications:
This compound's unique properties make it an important subject of research in both academic and industrial settings. Further studies could elucidate its full potential in therapeutic applications and material science.
The synthesis typically employs convergent strategies pairing piperidinone intermediates with N-functionalized piperazines. A common route begins with N-alkylation of piperidin-2-one scaffolds using 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 8h), achieving yields of 75-85% [1]. Subsequent introduction of the piperazine unit requires activation of the piperidinone at the 3-position, often via bromination or mesylate formation, followed by nucleophilic displacement. Reaction of 3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one with unprotected piperazine necessitates excess piperazine (2.5-3.0 eq) in refluxing toluene (110°C, 12-24h) to suppress bis-alkylation, yielding the tertiary amine product (65-72%) [3].
Critical optimization parameters include:
Table 1: Representative Synthetic Conditions for Key Bond Formations
Bond Formation | Reagents/Conditions | Yield (%) | Key Impurities |
---|---|---|---|
C3-Bromination | NBS, CCl₄, 0°C → RT, 2h | 88 | 2,4-Dibrominated byproduct |
Piperazine Coupling | Piperazine (2.5 eq), toluene, 110°C, 24h | 68 | Bis-alkylated adduct |
Trifluoroethylation | K₂CO₃, CH₃CN, 60°C, 8h | 82 | O-Alkylated product |
Stereoselective construction of chiral piperidin-2-one intermediates focuses on asymmetric hydrogenation or enantioselective alkylation. Chiral ruthenium-BINAP catalysts enable hydrogenation of enol lactam precursors (e.g., 3-(tert-butoxycarbonyl)-5,6-dehydropiperidin-2-one), achieving up to 92% ee at 50 bar H₂ and 60°C in methanol [6]. Alternative routes employ Evans’ oxazolidinone auxiliaries for α-alkylation of δ-amino esters, followed by cyclization. Cyclization of N-acyliminium intermediates using chiral Lewis acids (e.g., Mg-BOX complex, -40°C, DCM) affords 3-substituted piperidinones with 85-90% ee, though scalability remains challenging [5].
Optimization challenges:
Table 2: Asymmetric Methods for Chiral Piperidin-2-one Synthesis
Method | Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Ru-BINAP Hydrogenation | 50 bar H₂, 60°C, MeOH, 24h | 92 | 95 | Sensitivity to N-protecting groups |
Mg-BOX Alkylation | Evans auxiliary, -40°C, DCM, 6h | 90 | 65 | Low-temperature requirements |
Enzymatic Resolution | Lipase PS, vinyl acetate, THF, RT, 48h | >99 | 48 | Maximum theoretical yield 50% |
Conversion to the dihydrochloride salt employs HCl gas or concentrated HCl in optimized solvent systems. Ethanol/water (4:1 v/v) with 2.0 eq HCl at 0-5°C yields amorphous solids requiring anti-solvent crystallization (diethyl ether) to achieve >98% purity [3]. Crystalline salts form via isopropanol/water (3:1) with slow HCl addition (0.5 eq/hr), generating defined hydrates that enhance stability. XRPD analysis confirms distinct polymorphs: Form I (needles from ethanol/water) vs. Form II (prisms from IPA/water) [7].
Critical process parameters:
Table 3: Salt Formation and Crystallization Optimization
Condition | Solvent System | HCl Source | Purity (%) | Crystal Form |
---|---|---|---|---|
A | EtOH/H₂O (4:1), 0°C | Conc. HCl (2.0 eq) | 98.5 | Amorphous → Form I after seeding |
B | IPA/H₂O (3:1), RT | HCl gas (2.1 eq) | 99.2 | Form II (prismatic hydrate) |
C | Acetone/H₂O (5:1), reflux | 2M HCl in ether (2.0 eq) | 97.8 | Unstable polymorph |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1